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Compound Name: beta-Methoxystyrene

CAS No.: 4747-15-3

Cat. No.: B008500

Get Quote

Introduction and Chemical Identity
β-Methoxystyrene (systematically named (2-methoxyvinyl)benzene or 1-methoxy-2-

phenylethylene) is a highly versatile enol ether utilized extensively as a foundational building

block in organic synthesis and pharmaceutical drug development [1]. Identified by the CAS

Number 4747-15-3, this compound features a conjugated system comprising a phenyl ring and

a methoxy-substituted alkene.

As a Senior Application Scientist, I frequently leverage β-methoxystyrene because the electron-

donating nature of its methoxy group significantly enriches the electron density of the vinylic

double bond. This electronic bias makes the molecule highly susceptible to targeted

electrophilic additions, transition-metal-catalyzed cross-couplings, and controlled oxidative

cleavages, offering a reliable synthetic vector for complex molecule construction[2].
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Accurate physicochemical data is the bedrock of stoichiometric precision and reaction scaling.

β-Methoxystyrene is typically handled as a technical-grade mixture of cis and trans isomers.

Table 1 summarizes the core quantitative parameters required for laboratory calculations and

handling [3][4].

Property Value

Chemical Name β-Methoxystyrene

Synonyms
(2-Methoxyvinyl)benzene, 1-methoxy-2-

phenylethylene

CAS Number 4747-15-3

Molecular Formula

C

H

O

Molecular Weight 134.18 g/mol

Density 1.001 g/mL at 25 °C

Boiling Point 50–56 °C at 0.6 mmHg

Refractive Index (

)
1.565

Flash Point 77 °C (Closed Cup)

Mechanistic Pathways and Synthetic Utility
β-Methoxystyrene serves as a critical intermediate in several high-value synthetic pathways.

Understanding the logical relationships between these pathways is essential for designing

multi-step retrosynthetic strategies.

Dissolving Metal Reduction: The compound undergoes selective reduction in the presence of

calcium metal in liquid ammonia to yield methyl phenethyl ether[5].
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Cyclopropanation for MAO Inhibitors: It is a primary precursor in the synthesis of trans,trans-

1-(aminomethyl)-2-methoxy-3-phenylcyclopropane, a potent substrate and inactivator of

mitochondrial monoamine oxidase (MAO)[5].

Addition-Elimination to Styrylamines: Treatment of β-methoxystyrene with lithium amides

(e.g., lithium piperidide) in dry ethyl ether leads to a clean addition-elimination sequence,

yielding styrylamines—a vital entry point for synthesizing specific alkaloid frameworks[2].

Oxidative Cleavage: The electron-rich double bond can be oxidatively cleaved using solid-

supported potassium permanganate (KMnO

) to yield benzaldehyde [6].
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Caption: Logical mapping of β-methoxystyrene's primary synthetic pathways.

Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-

validating systems, incorporating strict mechanistic causality and in-process controls.

Protocol A: Solid-Supported Oxidative Cleavage to
Benzaldehyde
Objective: To selectively cleave the enol ether double bond of β-methoxystyrene to yield

benzaldehyde without over-oxidation to benzoic acid [6].
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1. Solid Support Prep
Grind Amberlite IR-120 & H2O

3. Oxidative Cleavage
Add ground KMnO4, stir at RT

2. Substrate Dissolution
Dissolve β-Methoxystyrene in CH2Cl2

4. Filtration
Filter through Celite pad

5. Product Isolation
Evaporate solvent to yield Benzaldehyde

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the solid-supported oxidative cleavage.

Step-by-Step Methodology:

Preparation of Solid Support: Grind 0.8 g of Amberlite IR-120 resin with 0.4 mL of deionized

water in a mortar for 3 minutes until a wet powder forms.

Causality: The hydrated solid support acts as a localized reaction matrix. It controls the

release and reactivity of the oxidant, preventing the runaway exothermic oxidation that

typically leads to carboxylic acid over-oxidation.

Substrate Dissolution: Dissolve 1.0 mmol (approx. 134.2 mg) of β-methoxystyrene in 5 mL of

anhydrous dichloromethane (CH

Cl

) in a round-bottom flask.

Causality: CH
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Cl

is chosen for its inertness to KMnO

and its excellent solubilizing properties for both the starting material and the resulting
benzaldehyde.

Oxidation: Add the wet Amberlite powder to the flask, followed immediately by 3.0 mmol

(approx. 474 mg) of finely ground KMnO

. Stir vigorously at room temperature for 20 minutes.

Causality: The physical grinding of KMnO

increases its surface area, facilitating rapid electron transfer at the solid-liquid interface.

In-Process Control (IPC): Spot the reaction mixture on a silica gel TLC plate (Eluent:

Hexanes/Ethyl Acetate 9:1). Visualize under UV light (254 nm).

Self-Validation: The disappearance of the β-methoxystyrene spot and the appearance of a

lower-R

spot corresponding to benzaldehyde confirms reaction completion.

Filtration and Isolation: Filter the heterogeneous mixture through a pad of Celite. Wash the

filter cake with fresh CH

Cl

(3 x 10 mL). Evaporate the combined filtrates under reduced pressure to isolate pure
benzaldehyde.

Causality: Celite effectively traps the colloidal manganese dioxide (MnO

) byproduct, preventing emulsion formation and ensuring a high-purity crude product.

Protocol B: Selective Reduction via Calcium in Liquid
Ammonia
Objective: To reduce the conjugated alkene to yield methyl phenethyl ether [5].
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Step-by-Step Methodology:

Ammonia Condensation: Condense anhydrous ammonia gas into a flame-dried, three-neck

flask equipped with a dry ice/acetone condenser at -78 °C.

Metal Solvation: Introduce small, freshly cut pieces of calcium metal into the liquid ammonia

until a deep blue color persists.

Causality: The deep blue color is the visual validation of solvated electrons (

). Calcium is selected over lithium or sodium because its reduction potential is perfectly
tuned to reduce the conjugated enol ether without disrupting the aromatic stability of the
phenyl ring.

Substrate Addition: Slowly add β-methoxystyrene dropwise to the blue solution. Stir until the

blue color dissipates, indicating the consumption of solvated electrons.

Quenching: Carefully add solid ammonium chloride (NH

Cl) to quench the reaction.

Causality: NH

Cl acts as a mild proton source, neutralizing the intermediate carbanions and safely
destroying any unreacted calcium metal without generating excessive heat.

Workup: Allow the ammonia to evaporate overnight. Extract the residue with diethyl ether,

wash with brine, dry over anhydrous MgSO

, and concentrate to yield methyl phenethyl ether.

Safety, Handling, and Storage
β-Methoxystyrene is classified under the Globally Harmonized System (GHS) as a Skin

Sensitizer (Category 1)[1][5].

Hazard Statements: H317 (May cause an allergic skin reaction).
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Precautionary Measures: P280 (Wear protective gloves/protective clothing/eye

protection/face protection).

Storage Conditions: As an enol ether, it is susceptible to hydrolysis and spontaneous

polymerization. It must be stored in a tightly closed container at 2–8 °C, strictly protected

from light and moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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